![molecular formula C9H9BrF2OZn B14869316 3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)
3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE with a zinc halide, such as zinc bromide, in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE+ZnBr2→3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. Large-scale production also incorporates advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl group and another organic moiety.
Scientific Research Applications
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in drug molecules.
Biological Studies: It is used to modify biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE
- 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLLITHIUM
Uniqueness
Compared to similar compounds, 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE offers unique reactivity and stability. It is less reactive than its magnesium and lithium counterparts, making it more suitable for reactions that require milder conditions. Additionally, its ability to participate in cross-coupling reactions with high efficiency makes it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C9H9BrF2OZn |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);2,2-difluoroethoxymethylbenzene |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c10-9(11)7-12-6-8-4-2-1-3-5-8;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
HJQHFKGLCYRAFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COCC(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



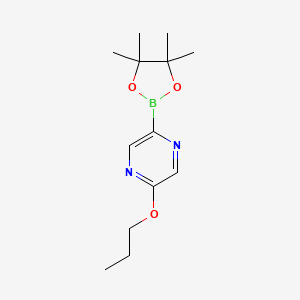
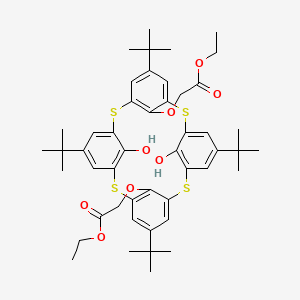
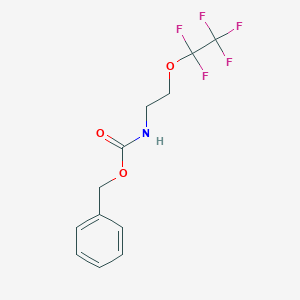
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
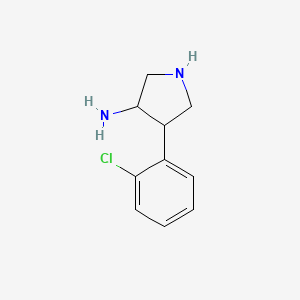

![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
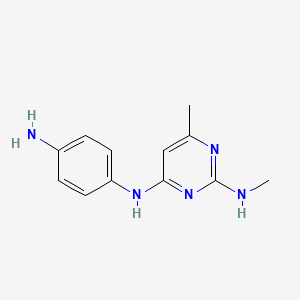
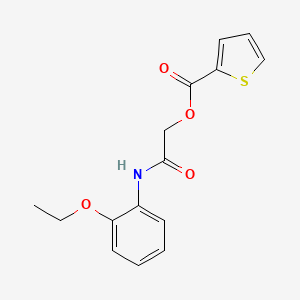
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
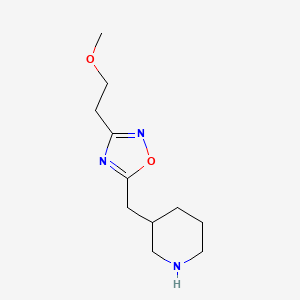
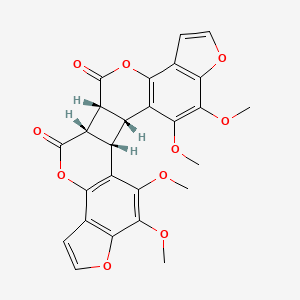
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
